5-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-methyl-2-morpholin-4-ylbenzamide
Overview
Description
5-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-methyl-2-morpholin-4-ylbenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core substituted with morpholinyl and sulfonyl groups, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-methyl-2-morpholin-4-ylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of 2-(4-morpholinyl)benzoic acid with N-methylamine under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the intermediate product with 2,6-dimethyl-4-morpholinesulfonyl chloride in the presence of a base such as triethylamine.
Final Product Formation: The final step involves purification and crystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-methyl-2-morpholin-4-ylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-methyl-2-morpholin-4-ylbenzamide has diverse applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 5-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-methyl-2-morpholin-4-ylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through inhibition or activation. The sulfonyl and morpholinyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-2-(4-morpholinyl)benzamide: Lacks the N-methyl group, resulting in different reactivity and binding properties.
N-methyl-2-(4-morpholinyl)benzamide: Lacks the sulfonyl group, affecting its chemical stability and biological activity.
2-(4-morpholinyl)benzoic acid: Precursor in the synthesis, with different functional properties.
Uniqueness
5-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-methyl-2-morpholin-4-ylbenzamide is unique due to the presence of both sulfonyl and morpholinyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-methyl-2-morpholin-4-ylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O5S/c1-13-11-21(12-14(2)26-13)27(23,24)15-4-5-17(16(10-15)18(22)19-3)20-6-8-25-9-7-20/h4-5,10,13-14H,6-9,11-12H2,1-3H3,(H,19,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHFTVGMUASMLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC(=C(C=C2)N3CCOCC3)C(=O)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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